N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
Properties
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2S/c1-15-9-11-26(12-10-15)17-7-8-20(29)27(25-17)14-18(28)22-21-24-23-19(30-21)13-16-5-3-2-4-6-16/h2-8,15H,9-14H2,1H3,(H,22,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOAMHXROAPBNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring and a pyridazine moiety, which are known for their pharmacological properties. The molecular formula is with a molecular weight of 408.5 g/mol. Its IUPAC name reflects its complex structure:
| Property | Details |
|---|---|
| Molecular Formula | C21H20N4O3S |
| Molecular Weight | 408.5 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from accessible precursors. Key steps include the formation of the thiadiazole and pyridazine rings through condensation reactions, followed by functional group modifications to achieve the desired structure.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of 1,3,4-thiadiazole have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that certain thiadiazole derivatives induced apoptosis in HeLa cells through intrinsic and extrinsic pathways .
Table: Anticancer Activity of Similar Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Thiadiazole Derivative A | HeLa | 0.37 | Apoptosis induction |
| Thiadiazole Derivative B | MDA-MB-231 | 0.73 | Cell cycle arrest |
| N-(5-benzylthio) derivative | HCT116 | 0.95 | VEGFR-2 binding |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity. Thiadiazole derivatives have been reported to exhibit antibacterial effects against various pathogens. For example, certain thiazolidine compounds have shown efficacy against Staphylococcus aureus and Escherichia coli through disruption of bacterial cell wall synthesis .
The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes and receptors involved in cancer progression and microbial resistance.
Case Studies
Several studies have evaluated the biological effects of related compounds:
- Thiadiazole Derivatives : A series of synthesized thiadiazole compounds were tested for anticancer activity against multiple cell lines including MDA-MB-231 and HCT116. Results indicated promising cytotoxic effects with IC50 values significantly lower than standard chemotherapeutics .
- Antimicrobial Studies : In vitro tests on thiazolidine derivatives demonstrated their ability to inhibit bacterial growth effectively, suggesting their potential as new antimicrobial agents .
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility or introducing reactive carboxyl groups.
Thiadiazole Ring Modifications
The 1,3,4-thiadiazole ring participates in nucleophilic substitution and ring-opening reactions due to its electron-deficient nature.
Electrophilic Substitution
The benzyl-substituted thiadiazole reacts with electrophiles at the sulfur or nitrogen atoms:
| Reagent | Reaction Site | Product |
|---|---|---|
| HNO₃ (conc.), H₂SO₄ | Sulfur | Sulfoxide or sulfone derivatives |
| CH₃I (alkylation) | Nitrogen | N-methylated thiadiazole |
Ring-Opening Reactions
Under strong reducing conditions (e.g., LiAlH₄), the thiadiazole ring can cleave to form thiol intermediates, which may recombine with electrophiles .
Pyridazinone Core Reactivity
The 6-oxopyridazin-1(6H)-yl group undergoes nucleophilic aromatic substitution (NAS) at the C-3 or C-5 positions.
| Reagent | Position | Product | Mechanism |
|---|---|---|---|
| NH₂NH₂ (hydrazine) | C-3 | Hydrazine-substituted pyridazinone | NAS via Meisenheimer complex |
| R-OH (alcohols) | C-5 | Alkoxy derivatives | Catalyzed by Lewis acids (e.g., AlCl₃) |
Piperidine Substituent Reactions
The 4-methylpiperidine group participates in alkylation, oxidation, and deprotection reactions:
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Alkylation : Reacts with alkyl halides (e.g., CH₃CH₂Br) to form quaternary ammonium salts.
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Oxidation : With KMnO₄/H₂SO₄, the methyl group oxidizes to a carboxylic acid .
Cross-Coupling Reactions
The thiadiazole and pyridazinone moieties enable palladium-catalyzed cross-couplings:
| Reaction Type | Catalyst | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Amines | N-arylated analogs |
Photochemical and Thermal Stability
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Photolysis : UV irradiation (254 nm) induces cleavage of the thiadiazole-acetamide bond, generating radicals detectable via ESR .
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Thermal Decomposition : Above 200°C, the compound degrades into pyridazinone fragments and benzyl isothiocyanate .
Key Research Findings
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Hydrolysis Kinetics : The acetamide group hydrolyzes 3× faster in acidic vs. basic conditions due to stabilization of the tetrahedral intermediate by the protonated thiadiazole ring .
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Thiadiazole Reactivity : Ring-opening reactions are favored in polar solvents (e.g., DMSO), producing thiol intermediates that dimerize unless trapped .
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Biological Implications : Derivatives with modified pyridazinone cores show enhanced binding to serotonin receptors, suggesting pharmacological potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of thiadiazole-pyridazinone hybrids. Below is a detailed comparison with structurally analogous molecules, focusing on substituent effects, pharmacological properties, and synthetic strategies.
Table 1: Structural and Functional Comparison of Thiadiazole-Pyridazinone Derivatives
Key Insights from Structural Comparisons
Substituent Effects on Bioavailability: Benzyl vs. Methoxymethyl: The benzyl group in the target compound increases lipophilicity compared to the polar methoxymethyl group in , which may favor blood-brain barrier penetration but reduce aqueous solubility. 4-Methylpiperidine vs.
Biological Activity Trends :
- Antimicrobial Activity : Compounds with electron-withdrawing groups (e.g., fluorine in ) or heteroaromatic rings (e.g., furan in ) exhibit stronger antimicrobial effects due to enhanced target binding.
- Enzyme Inhibition : Bulky substituents like cyclohexyl () or tert-butyl () improve selectivity for hydrophobic enzyme pockets, while smaller groups (e.g., methoxymethyl in ) may favor broader interactions.
Synthetic Considerations: Thiadiazole rings are typically synthesized via cyclization of thiosemicarbazides, while pyridazinones are formed through cyclocondensation of diketones with hydrazines . Automated reactors are employed for large-scale synthesis of methoxymethyl derivatives (), whereas tert-butyl-substituted compounds () require careful temperature control to avoid decomposition.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide?
- Methodology : The compound can be synthesized via multi-step heterocyclic condensation. Key steps include:
- Thiadiazole formation : Reacting benzyl-substituted hydrazine derivatives with carbon disulfide under basic conditions to form the 1,3,4-thiadiazole core .
- Pyridazinone functionalization : Introducing the 4-methylpiperidin-1-yl group via nucleophilic substitution at the 3-position of 6-oxopyridazin-1(6H)-yl using 4-methylpiperidine in DMF at 80°C .
- Acetamide coupling : Utilize EDC/HOBt-mediated coupling between the thiadiazole and pyridazinone intermediates in anhydrous DCM .
- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography (≥95% purity).
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- NMR :
- 1H NMR : Look for characteristic signals: δ 7.2–7.4 ppm (benzyl aromatic protons), δ 3.8–4.2 ppm (piperidinyl N-CH2), and δ 2.3 ppm (piperidinyl methyl group) .
- 13C NMR : Peaks at ~170 ppm (acetamide carbonyl) and 160–165 ppm (thiadiazole C=N) confirm key functional groups .
Q. What are the common solvents and reaction conditions for stabilizing intermediates during synthesis?
- Solvents : Use anhydrous DMF for nucleophilic substitutions (pyridazinone functionalization) and DCM for coupling reactions to avoid hydrolysis .
- Temperature : Maintain 0–5°C during sensitive steps (e.g., diazotization) and 80–100°C for cyclization reactions .
- Workup : Quench reactions with ice-cold water to isolate precipitates and minimize side-product formation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of this compound?
- DFT : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electron-deficient regions for nucleophilic attack. A smaller gap (~3–4 eV) suggests higher reactivity .
- Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The 4-methylpiperidin-1-yl group may occupy hydrophobic pockets, while the thiadiazole core engages in hydrogen bonding .
- Validation : Compare predicted binding affinities (ΔG < −8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies resolve contradictions in reported synthetic yields for similar thiadiazole derivatives?
- Root-cause analysis :
- Reagent purity : Ensure Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) is freshly prepared to avoid decomposition .
- Base selection : Use Et₃N instead of K₂CO₃ for deprotonation to minimize side reactions (e.g., ring-opening) .
Q. How does the 4-methylpiperidin-1-yl group influence the compound’s pharmacokinetic properties?
- Lipophilicity : The piperidine moiety increases logP by ~1.5 units, enhancing blood-brain barrier permeability (measured via PAMPA assay) .
- Metabolic stability : The methyl group reduces CYP450-mediated oxidation. Validate via liver microsome assays (t₁/₂ > 60 min in human microsomes) .
- Solubility : Use phosphate buffer (pH 7.4) with 0.5% Tween-80 to achieve >50 µg/mL solubility for in vivo studies .
Q. What are the analytical challenges in quantifying degradation products under accelerated stability conditions?
- HPLC method : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (ACN:H₂O + 0.1% TFA) at 1 mL/min. Detect degradation peaks at 254 nm .
- Forced degradation : Expose the compound to 40°C/75% RH for 4 weeks. Major degradation pathways include:
- Hydrolysis : Cleavage of the acetamide bond (10–15% degradation).
- Oxidation : Thiadiazole ring sulfonation (5–8% degradation) .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
